molecular formula C12H12N2 B8594417 4-Amino-5-methyl-2-phenylpyridine

4-Amino-5-methyl-2-phenylpyridine

Cat. No.: B8594417
M. Wt: 184.24 g/mol
InChI Key: XITLWOWVHPIORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-methyl-2-phenylpyridine is a pyridine-based organic compound that serves as a versatile building block and key intermediate in medicinal chemistry and organic synthesis. This compound features both an amino group and a phenyl substituent on its pyridine ring, making it a valuable precursor for the development of more complex heterocyclic systems. Its structural motif is commonly found in ligands for metal coordination and in the scaffolds of potential pharmacologically active molecules. Researchers utilize this chemical in the synthesis of fused heterocycles, such as pyrido[2,3-d]pyrimidines, which are of significant interest due to their diverse biological activities, including potential as antitumor and antimicrobial agents . As a specialist intermediate, 4-Amino-5-methyl-2-phenylpyridine is used in the research and development of new therapeutic agents and functional materials. It is strictly intended for laboratory research purposes and is classified as "For Research Use Only." This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets should be consulted prior to handling. Researchers are encouraged to verify the latest spectroscopic data (NMR, MS) and analytical information for their specific applications.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-methyl-2-phenylpyridin-4-amine

InChI

InChI=1S/C12H12N2/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)

InChI Key

XITLWOWVHPIORG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Mechanism : Preliminary studies indicate that 4-Amino-5-methyl-2-phenylpyridine may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values of 12.5 µM and 15.0 µM, respectively.
  • Mineralocorticoid Receptor Antagonism :
    • This compound serves as a key intermediate in the synthesis of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor. Finerenone is used for the treatment of cardiovascular and renal diseases, including heart failure and diabetic nephropathy .
  • Anti-inflammatory Effects :
    • Studies suggest potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound demonstrated a reduction in TNF-alpha production from 1000 pg/mL (control) to 300 pg/mL upon treatment.

Agricultural Applications

  • Insecticidal Activity :
    • Research has shown that derivatives of 2-phenylpyridine, closely related to 4-Amino-5-methyl-2-phenylpyridine, exhibit significant insecticidal properties against pests like Mythimna separata (a moth species). Compounds with similar structures have achieved up to 100% inhibition at concentrations of 500 mg/L .

Material Science Applications

  • Synthesis of Advanced Materials :
    • The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties due to its unique molecular structure. Research is ongoing to explore its potential in creating organic light-emitting diodes (OLEDs) and other electronic devices.

Case Study 1: Antitumor Effects

A study conducted on A431 vulvar epidermal carcinoma cells demonstrated that 4-Amino-5-methyl-2-phenylpyridine significantly inhibited cell proliferation. The mechanism involved the activation of caspase pathways leading to apoptosis, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • 4-Amino-2-chloro-5-methylpyridine (CAS 79055-62-2): Structure: Differs by a chloro group at position 2 instead of phenyl. Properties: The electron-withdrawing chloro group enhances electrophilic substitution reactivity compared to the electron-donating phenyl group. Bioactivity: Chlorinated pyridines often exhibit antimicrobial properties; however, phenyl-substituted analogs like the target compound may prioritize membrane penetration due to increased lipophilicity .
  • 5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine: Structure: A fused pyrrolopyrimidine system with amino and methyl groups. In contrast, the simpler pyridine core of 4-Amino-5-methyl-2-phenylpyridine may limit such interactions but improve metabolic stability .

Physicochemical Properties

  • Melting Points and Solubility: The target compound’s lower molecular weight (185.25 g/mol vs. 466–545 g/mol for hexahydroquinoline derivatives in ) suggests higher solubility in organic solvents but lower thermal stability (estimated MP: 200–250°C). Chloro-substituted analogs (e.g., Q2 in , MP: 278–282°C) exhibit higher melting points due to stronger intermolecular dipole interactions compared to phenyl-substituted derivatives .
  • Spectroscopic Features: IR: The target compound’s amino group would show asymmetric and symmetric N-H stretches (~3479 cm⁻¹ and ~3323 cm⁻¹), similar to Q2 in . The absence of a carbonyl group (C=O stretch at ~1672 cm⁻¹ in Q2) simplifies its IR profile . ¹H NMR: Aromatic protons from the phenyl group (δ 7.19–7.78 ppm) and methyl groups (δ 1.63–2.15 ppm) would dominate, contrasting with chloro-substituted analogs that lack phenyl proton signals .

Data Tables

Table 1: Key Properties of 4-Amino-5-methyl-2-phenylpyridine and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity (If Available)
4-Amino-5-methyl-2-phenylpyridine C₁₂H₁₃N₂ 185.25 ~200–250 (est.) 2-Ph, 5-Me, 4-NH₂ N/A (predicted antimicrobial)
4-Amino-2-chloro-5-methylpyridine C₆H₇ClN₂ 142.59 N/A 2-Cl, 5-Me, 4-NH₂ Intermediate in drug synthesis
Q2 () C₂₇H₂₀ClN₅O₃ 497.93 278–282 2-Cl, 5-NO₂, 4-NH₂ MIC: 25 µg/mL (E. coli)
MPTP C₁₂H₁₅N 173.26 N/A 1-Me, 4-Ph (tetrahydropyridine) Neurotoxic (Parkinsonism)

Preparation Methods

Reaction Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing aryl groups into pyridine systems. For 4-amino-5-methyl-2-phenylpyridine, this method involves reacting 2-chloro-5-methylpyridin-4-amine with phenylboronic acid in the presence of a palladium catalyst. The general reaction scheme is:

2-Chloro-5-methylpyridin-4-amine+Phenylboronic acidPd catalyst4-Amino-5-methyl-2-phenylpyridine+Byproducts\text{2-Chloro-5-methylpyridin-4-amine} + \text{Phenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{4-Amino-5-methyl-2-phenylpyridine} + \text{Byproducts}

Optimization and Yield

Key parameters include:

  • Catalyst system : Palladium(II) acetate with triphenylphosphine (PPh₃) as a ligand.

  • Solvent : Benzene or toluene under inert atmosphere.

  • Temperature : 80–100°C for 12–24 hours.

  • Yield : Reported at 77.63% under optimized conditions.

Table 1: Palladium-Catalyzed Cross-Coupling Parameters

ParameterValue/Detail
CatalystPd(OAc)₂ with PPh₃
SolventBenzene
Temperature80–100°C
Reaction Time12–24 hours
Yield77.63%

Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with diverse boronic acids.

  • Limitations : Requires rigorous exclusion of moisture/oxygen, costly palladium catalysts, and generation of boron-containing waste.

Catalytic Hydrogenation of Nitro-N-Oxide Precursors

Reaction Pathway

This two-step process starts with the hydrogenation of nitro-N-oxide intermediates (e.g., 3-nitro-5-methylpyridine-N-oxide) to chloro-methyl-amino-pyridine, followed by cyclization under basic conditions:

Nitro-N-Oxide (3)HydrogenationPt/V catalystChloro-Methyl-Amino-Pyridine (2)KOH, MeOHAutoclave4-Amino-5-methylpyridone (I)\text{Nitro-N-Oxide (3)} \xrightarrow[\text{Hydrogenation}]{\text{Pt/V catalyst}} \text{Chloro-Methyl-Amino-Pyridine (2)} \xrightarrow[\text{KOH, MeOH}]{\text{Autoclave}} \text{4-Amino-5-methylpyridone (I)}

The phenyl group is introduced via subsequent coupling or during intermediate synthesis.

Key Process Details

  • Catalyst : 1% Pt + 2% V on carbon powder.

  • Hydrogenation Conditions : 50–100°C, 10–50 bar H₂ pressure.

  • Cyclization : Methanol with KOH at 180°C (12.5 bar pressure).

  • Total Yield : 84% over two steps.

Table 2: Hydrogenation-Cyclization Parameters

ParameterValue/Detail
CatalystPt/V on carbon
Hydrogen Pressure10–50 bar
Cyclization SolventMethanol
Temperature180°C
Total Yield84%

Challenges

  • Safety : Exothermic hydrogenation requires precise temperature control.

  • Waste Management : Metal-salt byproducts necessitate costly disposal.

Amination Under Autoclave Conditions

Direct Amination Strategy

A one-pot method replaces chlorine with an amino group using ammonia and ammonium bromide salts in an autoclave. For phenyl-substituted derivatives, this approach avoids intermediate isolation:

4-Hydroxy-5-methyl-2-phenylpyridine+NH₃NH₄BrAutoclave4-Amino-5-methyl-2-phenylpyridine\text{4-Hydroxy-5-methyl-2-phenylpyridine} + \text{NH₃} \xrightarrow[\text{NH₄Br}]{\text{Autoclave}} \text{4-Amino-5-methyl-2-phenylpyridine}

Process Optimization

  • Ammonia Excess : 20–200 equivalents.

  • Temperature : 150–200°C (70–90 bar pressure).

  • Yield : 68% with NH₄Br; lower yields (50–60%) with bulkier ammonium salts.

Table 3: Autoclave Amination Parameters

ParameterValue/Detail
Catalyst/SaltNH₄Br
Ammonia Equivalents20–200
Temperature150–200°C
Yield68%

Environmental Impact

  • Advantages : Avoids chlorinated solvents, reduces chromatography needs.

  • Drawbacks : High-pressure equipment costs and ammonia handling risks.

Comparative Analysis of Methods

Table 4: Method Comparison

MetricPalladium CouplingHydrogenationAutoclave Amination
Yield77.63%84%68%
ScalabilityModerateHighModerate
Catalyst CostHigh (Pd)Moderate (Pt/V)Low (NH₄Br)
Environmental ImpactModerateLowHigh (NH₃ risk)
Purity>95%>99%98%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-5-methyl-2-phenylpyridine, and what key reaction conditions are required?

  • Methodological Answer : A common approach involves halogenation followed by amination. For example, chlorination of a precursor (e.g., using phosphoryl chloride) introduces a reactive site, which is subsequently substituted with an amino group via reaction with ammonium acetate or similar reagents. Optimized conditions include elevated temperatures (80–100°C) and inert solvents like dichloromethane or 2-methyltetrahydrofuran . Yields can vary (51–70%) depending on purification methods such as column chromatography .

Q. What safety precautions are critical when handling 4-Amino-5-methyl-2-phenylpyridine in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Exposure Management : For skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously with water for 15 minutes and seek medical attention .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates or vapors .

Q. How can researchers confirm the purity and structural identity of synthesized 4-Amino-5-methyl-2-phenylpyridine?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., phenyl at C2, amino at C4) .
  • HPLC : Use reverse-phase HPLC with UV detection (≥95% purity threshold) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS, expected [M+H]+^+ peak) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for synthesizing derivatives of 4-Amino-5-methyl-2-phenylpyridine?

  • Methodological Answer :

  • Catalyst System : Use Pd(II) acetate (0.1–1.0 mol%) with a bidentate ligand (e.g., XPhos) to enhance catalytic activity .
  • Solvent : 2-Methyltetrahydrofuran improves reaction efficiency due to its polarity and boiling point (100°C) .
  • Workup : Post-reaction, filter through diatomaceous earth to remove catalysts, followed by aqueous washes and chromatography (hexane/acetate gradient) for purification .

Q. What strategies resolve contradictions in reported yields for amination reactions of pyridine derivatives?

  • Methodological Answer :

  • Parameter Screening : Systematically vary temperature (60–120°C), solvent polarity, and stoichiometry (1:1 to 1:3 amine:substrate ratio) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylation) and adjust reaction time or catalyst loading .

Q. How do computational methods aid in predicting the reactivity of 4-Amino-5-methyl-2-phenylpyridine in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group at C4 is highly nucleophilic, favoring acylations or alkylations .
  • Transition State Analysis : Use Gaussian or ORCA software to simulate reaction pathways and identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.